molecular formula C19H17ClN2O2 B4034617 1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4034617
M. Wt: 340.8 g/mol
InChI Key: GYUAYZVPLBNBCA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic synthesis and chemical reactions has explored the transformation and reactivity of compounds similar to "1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)-2,5-pyrrolidinedione." Studies have demonstrated the synthesis of complex heterocyclic compounds through multi-component reactions, highlighting the versatility of these molecules in constructing polyheterocyclic systems with potential pharmaceutical applications (Cao et al., 2018). Another example includes the development of new synthetic routes for pyridine and fused pyridine derivatives, showcasing the reactivity of these compounds in creating diverse chemical structures with potential applications in drug development and materials science (Al-Issa, 2012).

Catalysis

Some studies focus on the use of indole-based ligands for catalysis, offering insights into the synthesis of palladacycles with potential applications as catalysts in organic reactions. These findings are significant for the development of more efficient and selective catalytic processes in synthetic chemistry (Singh et al., 2017).

Antimicrobial and Anticancer Research

The exploration of antimicrobial and anticancer properties of related compounds has been a significant area of interest. Research in this field has led to the discovery of novel compounds with promising antimycobacterial activity, contributing to the development of new therapeutic agents for treating infectious diseases (Biava et al., 2008). Additionally, the synthesis and evaluation of novel oxadiazoles as apoptosis inducers and potential anticancer agents highlight the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and 2,3-dihydro-1H-indole.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chloro-4-methylbenzaldehyde and 2,3-dihydro-1H-indole under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, often facilitated by a catalyst or under specific temperature and pressure conditions.

    Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,3-dihydroindol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-6-7-14(10-15(12)20)22-18(23)11-17(19(22)24)21-9-8-13-4-2-3-5-16(13)21/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAYZVPLBNBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
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1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione

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